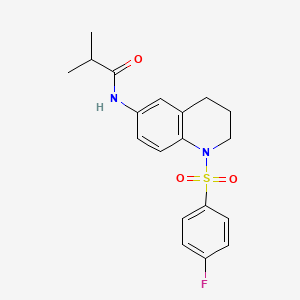

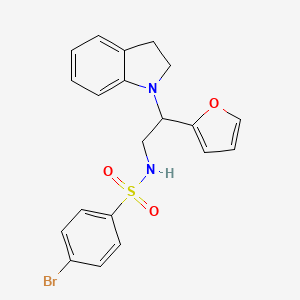

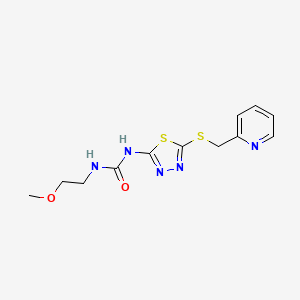

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.

Aplicaciones Científicas De Investigación

Organic Synthesis

Sulfonyl fluorides, such as the compound , are pivotal in organic synthesis due to their stability and reactivity. They serve as versatile intermediates for constructing complex molecular architectures. This compound can be utilized in various synthetic pathways to introduce sulfonyl fluoride groups into target molecules, enhancing their potential for further chemical transformations .

Chemical Biology

In chemical biology, sulfonyl fluorides are used as probes or modifiers of biological molecules. They can react selectively with active sites in enzymes or proteins, allowing researchers to study biological processes at the molecular level. This compound’s unique structure could make it a valuable tool for labeling or modifying biomolecules in vivo or in vitro .

Drug Discovery

The sulfonyl fluoride group is increasingly recognized for its pharmacological properties. It can improve the metabolic stability and selectivity of therapeutic agents. As such, this compound may be investigated as a lead structure in the development of new drugs, particularly due to its potential to interact with biological targets in a selective manner .

Materials Science

In materials science, sulfonyl fluorides are used to modify surfaces or create new polymers with unique properties. The compound discussed could be employed to introduce sulfonyl fluoride functionalities into materials, thereby altering their surface characteristics or enhancing their interaction with other substances .

Asymmetric Synthesis

This compound can give rise to chiral intermediates, which are crucial in asymmetric synthesis. Such intermediates can be used to produce optically active compounds, which are important in the synthesis of pharmaceuticals and agrochemicals that require high enantiomeric purity .

Photocatalysis

The compound can participate in photocatalytic processes to generate aromatic keto sulfonyl fluorides. These processes are valuable for their sustainable conditions and broad substrate scope, offering a facile approach to synthesizing highly functionalized molecules with both fluorosulfonyl motifs and carbonyl groups .

Propiedades

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-13(2)19(23)21-16-7-10-18-14(12-16)4-3-11-22(18)26(24,25)17-8-5-15(20)6-9-17/h5-10,12-13H,3-4,11H2,1-2H3,(H,21,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCCARBFCFQLZKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((4-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4,4-Difluorocyclohexyl)oxy]-6-methylpyridazine](/img/structure/B2364085.png)

![N-[4-(4-bromophenyl)sulfanylphenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2364087.png)

![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride](/img/no-structure.png)

![N-cyclopentyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2364101.png)